Butyldimethyl(perfluorophenyl)silane
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Overview
Description
Butyldimethyl(perfluorophenyl)silane is an organosilicon compound with the molecular formula C12H15F5Si. This compound is characterized by the presence of a silicon atom bonded to a butyl group, two methyl groups, and a perfluorophenyl group. The unique combination of these groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyldimethyl(perfluorophenyl)silane typically involves the reaction of perfluorophenylsilane with butyl and methyl groups under controlled conditions. One common method includes the use of tert-butylchlorodimethylsilane and methyldichlorosilane, which undergo a rearrangement reaction in the presence of a Lewis acid catalyst at temperatures between 35 to 45°C . The reaction mixture is then subjected to rectification to isolate the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment such as rectifying towers with structured ceramic or glass filling materials to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Butyldimethyl(perfluorophenyl)silane undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, especially when used in self-assembled monolayers.
Common Reagents and Conditions:
Reduction: Tris(pentafluorophenyl)borane is commonly used as a catalyst for reduction reactions involving this compound.
Substitution: Nucleophilic reagents such as amines or alcohols can be used under mild conditions for substitution reactions.
Major Products:
Scientific Research Applications
Butyldimethyl(perfluorophenyl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butyldimethyl(perfluorophenyl)silane involves the activation of the silicon-hydrogen (Si-H) bond. In reduction reactions, the compound acts as a stoichiometric reductant, with the Si-H bond being activated by a Lewis acid catalyst such as tris(pentafluorophenyl)borane . This activation facilitates the transfer of hydride ions to the substrate, leading to the reduction of carbonyl or alcohol groups.
Comparison with Similar Compounds
Trimethoxy(perfluorophenyl)silane: Similar in structure but contains methoxy groups instead of butyl and methyl groups.
Tetrakis(4-bromophenyl)silane: Another silicon-centered compound used in the synthesis of porous organic polymers.
Uniqueness: Butyldimethyl(perfluorophenyl)silane is unique due to its combination of butyl, methyl, and perfluorophenyl groups, which impart distinct reactivity and stability. This makes it particularly valuable in applications requiring selective reduction and surface modification.
Properties
Molecular Formula |
C12H15F5Si |
---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
butyl-dimethyl-(2,3,4,5,6-pentafluorophenyl)silane |
InChI |
InChI=1S/C12H15F5Si/c1-4-5-6-18(2,3)12-10(16)8(14)7(13)9(15)11(12)17/h4-6H2,1-3H3 |
InChI Key |
IWEXKAPVZNRCFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Si](C)(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
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